2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid is a fluorinated organic compound that features a trifluoroethoxy group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxazole precursor under controlled conditions. One common method includes the use of trifluoroethanol as a nucleophile in the presence of a base, such as sodium hydride, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Amines and other reduced forms of the oxazole ring.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives
Comparison: Compared to these similar compounds, 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO4/c7-6(8,9)2-14-5-10-3(1-13-5)4(11)12/h1H,2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXBWNQNXMUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.